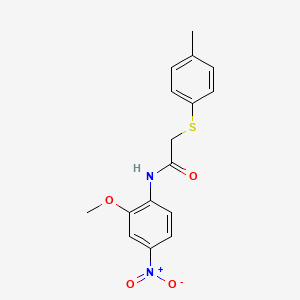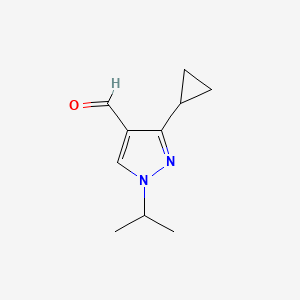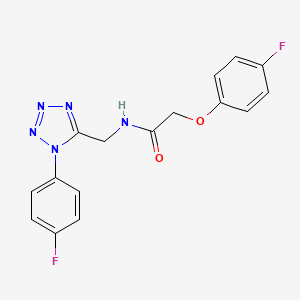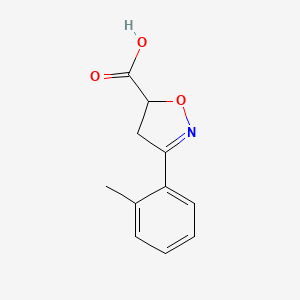![molecular formula C11H8ClF3O2 B2930784 Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 243977-24-4](/img/structure/B2930784.png)
Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate” is a chemical compound with the empirical formula C11H9F3O2 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of “Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate” is 230.18 . Unfortunately, the specific molecular structure analysis is not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity of drugs . It’s used in the synthesis of various FDA-approved drugs, particularly for its pharmacological properties. The compound’s role in drug design is crucial, as it can influence the lipophilicity and metabolic stability of therapeutic agents.
Agrochemical Formulations
In agriculture, derivatives of this compound are utilized for their pest control properties . The trifluoromethyl group is a common feature in many modern pesticides, contributing to the effectiveness of these compounds against a wide range of agricultural pests.
Material Science
The unique properties of the trifluoromethyl group are exploited in material science. This compound can be involved in the creation of advanced materials, including polymers and coatings, which require specific characteristics such as resistance to degradation or particular surface properties .
Industrial Applications
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various reactions, including free radical bromination and nucleophilic substitution, which are fundamental in industrial organic synthesis .
Environmental Science
Compounds with the trifluoromethyl group, like Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate, are studied for their environmental impact, particularly in terms of bioaccumulation and degradation. Understanding their behavior in the environment is essential for developing sustainable practices .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in quantitative analysis .
Catalysis
The compound’s structure allows it to participate in catalytic cycles, particularly in reactions that involve the transfer of the trifluoromethyl group. This can be crucial in developing new catalytic methods for organic synthesis .
Proteomics Research
In proteomics, this compound can be used in the study of protein interactions and functions. Its incorporation into larger biomolecules can help in understanding the role of fluorinated compounds in biological systems .
Eigenschaften
IUPAC Name |
methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(6-9(7)12)11(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBTZZCLGLZGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2930708.png)



![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)
![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)

